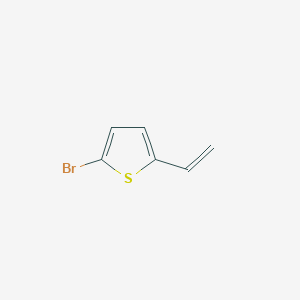

2-Bromo-5-vinylthiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5BrS |

|---|---|

Molecular Weight |

189.07 g/mol |

IUPAC Name |

2-bromo-5-ethenylthiophene |

InChI |

InChI=1S/C6H5BrS/c1-2-5-3-4-6(7)8-5/h2-4H,1H2 |

InChI Key |

WJSIEDBETVAKKL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(S1)Br |

Origin of Product |

United States |

Significance of Halogenated Vinyl Thiophenes As Synthetic Intermediates

Halogenated vinyl thiophenes, such as 2-bromo-5-vinylthiophene, are valuable intermediates in organic synthesis. The bromine atom serves as a "handle" for introducing a wide array of functional groups through well-established cross-coupling reactions. nih.gov These reactions, often catalyzed by transition metals like palladium, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Key synthetic transformations involving this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. This is a widely used method for creating biaryl and vinyl-thiophene derivatives. jcu.edu.au

Stille Coupling: Coupling with organostannane reagents, providing another powerful tool for C-C bond formation. jcu.edu.aucmu.edu

Heck Coupling: Palladium-catalyzed reaction with alkenes, which can be used to extend the conjugated system. cmu.eduresearchgate.net

Kumada Coupling: Reaction with Grignard reagents, useful for introducing alkyl or aryl groups. jcu.edu.au

Lithiation and Subsequent Reactions: The bromine atom can be exchanged with lithium, creating a nucleophilic intermediate that can react with various electrophiles. rsc.org

The ability to selectively functionalize the thiophene (B33073) ring at the 5-position makes this compound a crucial precursor for creating a diverse library of thiophene-based molecules for various research applications. beilstein-journals.orgresearchgate.net

Role in Conjugated System Architectures and Functional Materials Development

The structural framework of 2-bromo-5-vinylthiophene is ideally suited for the construction of conjugated systems, which are the cornerstone of many advanced materials. chim.it The thiophene (B33073) ring itself is an electron-rich aromatic system, and when linked with other unsaturated moieties, it can lead to extended π-delocalization. This delocalization is responsible for the unique electronic and optical properties of the resulting materials. nih.gov

This compound serves as a key monomer in the synthesis of conjugated polymers. The vinyl group can undergo polymerization, often through methods like anionic polymerization, to form a polymer backbone. acs.org The bromine atom on each monomer unit can then be used for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

These polymers, often derivatives of poly(thienylenevinylene) (PTV), are investigated for a range of applications in organic electronics, including: researchgate.net

Organic Field-Effect Transistors (OFETs): The semiconducting nature of these polymers makes them suitable for use as the active layer in transistors. nih.gov

Organic Photovoltaics (OPVs): Their ability to absorb light and transport charge is exploited in the development of plastic solar cells. evitachem.comqut.edu.au

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of some derivatives allow them to be used as emissive materials in displays and lighting. nih.govevitachem.com

The performance of these devices is highly dependent on the structural regularity and electronic properties of the polymer, which can be controlled through the careful design of the monomer and the polymerization method. cmu.eduresearchgate.net

Overview of Research Trajectories for Monomer and Derived Systems

Established Synthetic Routes to this compound

Traditional methods for synthesizing this compound rely on the functionalization of pre-existing thiophene (B33073) rings. These routes are often multi-step processes that require careful control of reaction conditions to achieve the desired 2,5-disubstitution pattern.

The construction of this compound can be approached from several different thiophene-based starting materials. A common strategy involves introducing the two functional groups sequentially. For example, a synthetic route can commence with 2-bromothiophene (B119243). The vinyl group can then be introduced at the 5-position using a variety of palladium-catalyzed cross-coupling reactions.

One such method is the Stille coupling , which involves the reaction of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org In this context, 2-bromothiophene can be coupled with a vinylstannane reagent, such as vinyltributylstannane, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). jcu.edu.auharvard.eduresearchgate.net The Stille reaction is known for its tolerance of a wide range of functional groups and its effectiveness in creating carbon-carbon bonds. wikipedia.org

Alternatively, the Heck reaction provides another pathway, coupling an aryl or vinyl halide with an alkene. organic-chemistry.orgbeilstein-journals.org While less common for this specific transformation due to potential side reactions, it remains a cornerstone of C-C bond formation. nih.gov

Another multi-step approach starts with a different precursor, such as 5-bromo-2-thiophenecarboxaldehyde. The vinyl group can be formed via a Wittig reaction . mcmaster.ca This involves treating the aldehyde with a phosphonium (B103445) ylide, like methylenetriphenylphosphorane, which converts the carbonyl group into a double bond. nih.govsciepub.com A procedure for preparing 5-bromo-2-vinylthiophene with a 35% yield using a similar multi-step method has been noted in the literature. orgsyn.org

Achieving the correct 2,5-substitution pattern on the thiophene ring—regioselectivity—is paramount. The electronic properties of the thiophene ring, influenced by the sulfur atom, generally direct electrophilic substitution to the 2- and 5-positions. However, when one position is already occupied, the directing effect of the existing substituent must be considered.

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, are highly effective for regioselective synthesis. jcu.edu.au The Suzuki reaction, which couples an organoboron compound with an organic halide, is particularly favored for its milder conditions and the lower toxicity of its boron-based reagents compared to the tin reagents used in the Stille reaction. organic-chemistry.org For instance, 2,5-dibromothiophene (B18171) can be selectively mono-functionalized using a Suzuki coupling, followed by a second coupling reaction to introduce a different group at the other position.

Direct lithiation is another powerful technique for regioselective functionalization. By treating a substituted thiophene with a strong base like n-butyllithium (n-BuLi), a proton can be selectively removed, creating a highly reactive lithiated intermediate. This intermediate can then react with an electrophile to install a new functional group at a specific position. For example, lithiation of 2-bromothiophene occurs preferentially at the 5-position, allowing for the subsequent introduction of a vinyl precursor group. This high degree of regiocontrol is crucial for building complex thiophene derivatives efficiently. jcu.edu.aursc.org

| Reaction Type | Precursors | Key Reagents | Primary Function |

| Stille Coupling | 2-Bromothiophene, Vinyltributylstannane | Pd(PPh₃)₄ | Forms C-C bond to introduce vinyl group |

| Heck Reaction | 2-Bromothiophene, Ethylene | Pd(OAc)₂, Base | Forms C-C bond to introduce vinyl group |

| Wittig Reaction | 5-Bromo-2-thiophenecarboxaldehyde | Ph₃P=CH₂ | Converts aldehyde to vinyl group |

| Suzuki Coupling | 2,5-Dibromothiophene, Vinylboronic acid | Pd catalyst, Base | Regioselective C-C bond formation |

| Direct Lithiation | 2-Bromothiophene | n-BuLi, Electrophile | Regioselective functionalization at C5 |

Novel Synthetic Approaches for Analogues and Derivatives

While established methods are robust, research continues to explore more efficient, safer, and environmentally friendly synthetic routes. These novel approaches often focus on improving reaction efficiency or building the thiophene ring from acyclic precursors with the desired substituents already in place.

Continuous-flow chemistry has emerged as a powerful technology in both academic and industrial settings, offering benefits in safety, efficiency, and scalability over traditional batch processing. researchgate.netnih.gov A notable application is the synthesis of vinylarenes, including the important precursor 2-vinylthiophene (B167685). acs.orggoogle.com

A high-yielding continuous-flow process for producing 2-vinylthiophene has been developed using a Peterson olefination. acs.org This method involves the in-flow generation of a (trimethylsilyl)methyl Grignard reagent by passing a solution of the corresponding chloride over a heated column of magnesium metal. This reactive Grignard reagent is then immediately mixed with a stream of 2-thiophenecarboxaldehyde. The resulting intermediate is then treated with acid, which facilitates elimination to form the final 2-vinylthiophene product. This integrated, continuous process was demonstrated to produce 2-vinylthiophene on a significant scale (37g) with an excellent yield of 93%. acs.org Such flow methodologies could be adapted for the synthesis of derivatives like this compound, potentially by using a brominated thiophene aldehyde as the starting material.

| Flow Synthesis Step | Description | Key Advantage |

| 1. Grignard Formation | (Trimethylsilyl)methyl chloride is pumped through a heated magnesium column. | Safe, inline generation of a highly reactive reagent. |

| 2. Aldehyde Addition | The generated Grignard reagent is mixed with a solution of 2-thiophenecarboxaldehyde. | Rapid and controlled reaction with the aldehyde. |

| 3. Quench & Elimination | The reaction stream is treated with acid. | Combined workup and elimination to yield the final vinyl product. |

A fundamentally different and more modern approach to substituted thiophenes involves building the heterocyclic ring from acyclic (non-ring) precursors. rsc.org These methods, often involving the cyclization of functionalized alkynes, can provide direct, atom-economical access to complex thiophene structures with high regioselectivity. nih.govbohrium.com

Several strategies exist for synthesizing thiophenes from alkynes. One method involves the reaction of 1,3-diynes with a sulfur source like sodium hydrosulfide (B80085) or sodium sulfide (B99878). researchgate.netrsc.org This approach allows for the creation of symmetrically or unsymmetrically 2,5-disubstituted thiophenes in a single step from readily available linear precursors. schenautomacao.com.br

Another innovative, metal-free method involves the dehydration and sulfur cyclization of alkynols (alcohols containing a triple bond) with elemental sulfur. organic-chemistry.orgnih.gov This reaction is initiated by a trisulfur (B1217805) radical anion (S₃•⁻) and can accommodate a wide variety of substituents, providing a versatile route to diverse thiophene derivatives. mdpi.com These alkyne cyclization strategies represent a significant step forward, allowing for the construction of the thiophene ring with the desired substitution pattern already encoded in the acyclic starting materials, bypassing the need for multi-step functionalization of a parent thiophene ring. nih.gov

Cross-Coupling Reactions at the Bromine Moiety

The carbon-bromine bond at the 2-position of the thiophene ring is a prime site for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of conjugated polymers and other functional materials.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. In the context of this compound, this reaction is utilized to introduce aryl or vinyl substituents at the 2-position. For instance, the coupling of this compound with arylboronic acids under palladium catalysis is a key step in synthesizing precursors for conjugated ladder polymers. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine (B1218219) ligand, along with a base like potassium carbonate or potassium phosphate. commonorganicchemistry.comjcu.edu.au The choice of catalyst, ligand, and base can influence the reaction's efficiency and yield. commonorganicchemistry.comjcu.edu.au

A notable application involves the synthesis of 2,3,5-trisubstituted thiophenes through a programmed sequence of reactions starting with a Suzuki coupling. researchgate.net This highlights the reaction's utility in creating complex, multi-substituted thiophene structures. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Thiophene Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product | Reference |

|---|---|---|---|---|---|

| 2-bromo-3-vinylthiophene | Arylboronic acid derivative | Not specified | Not specified | Compound 4 precursor | researchgate.net |

| 2-(2-bromoaryl)thiophenes | 2-thienylboronic acid | Pd(OAc)₂ | Not specified | C2,C5-disubstituted 2-(2-bromoaryl)thiophenes | researchgate.net |

| Aryl Halides | Aryl Boronic Acids | Pd Catalyst | Not specified | Biaryl Derivatives |

The Stille coupling reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. jcu.edu.au This method has been applied to the synthesis of poly(thienylenevinylene)s (PTVs), where this compound derivatives can serve as monomers. For example, the polymerization of 2,5-dibromo-3-dodecylthiophene (B115882) with (E)-1,2-(bistributylstannyl)ethylene using a palladium catalyst yields a regioirregular poly(3-dodecylthienylenevinylene) (PDDTV). cmu.edu

The reaction conditions, including the choice of palladium catalyst and ligands, are crucial for the outcome of the polymerization. jcu.edu.aucmu.edu For instance, Pd₂(dba)₃ with AsPh₃ as a ligand has been used in the synthesis of PDDTV. cmu.edu Stille coupling is also employed in the synthesis of various oligomers and star-shaped materials containing thiophene units. jcu.edu.au

Table 2: Stille Coupling for the Synthesis of Thiophene-Containing Polymers

| Monomer 1 | Monomer 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2,5-dibromo-3-dodecylthiophene | (E)-1,2-(bistributylstannyl)ethylene | Pd₂(dba)₃ / AsPh₃ | Regioirregular PDDTV | cmu.edu |

| 2-bromothiophene / 2-bromo-5-hexylthiophene | Stannylthiophene derivative | Not specified | EDOT-thiophene oligomers | jcu.edu.au |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. ntu.edu.sg In the case of this compound, the bromine atom serves as a handle for Heck coupling. For example, the Heck polymerization of 2-bromo-3-dodecyl-5-vinylthiophene has been attempted for the synthesis of regioregular PDDTV, although it resulted in a regioirregular polymer with some defects. cmu.edu

The reaction conditions typically involve a palladium catalyst like Pd(OAc)₂ and a phosphine ligand such as P(o-tol)₃ in a suitable solvent. rsc.org A significant advancement in Heck chemistry involving thiophenes is the use of a bromo substituent as a traceless directing group to achieve regioselective β-vinylation of thiophenes. researchgate.net This involves an initial oxidative addition of a 2-(2-bromoaryl)thiophene to palladium, followed by a 1,4-palladium migration that activates the β-C-H bond of the thiophene ring for the subsequent Heck reaction. researchgate.net

The Kumada coupling reaction utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond. wikipedia.org This reaction is a foundational method in cross-coupling chemistry and has been applied to the synthesis of polythiophenes. wikipedia.org While direct examples involving this compound are less common in the provided context, the general principle applies. A Grignard reagent can be formed from an alkyl or aryl halide, which then couples with the bromo-substituted thiophene. jcu.edu.au

The choice of catalyst is critical, with both nickel and palladium complexes being effective. jcu.edu.auwikipedia.org For instance, Ni(dppp)Cl₂ is a common catalyst for Kumada coupling involving thiophene derivatives. jcu.edu.au This method is particularly useful for creating alkyl-aryl or aryl-aryl bonds. jcu.edu.au

Reactivity of the Vinyl Moiety

The vinyl group at the 5-position of the thiophene ring offers another site for chemical modification, most notably through olefin metathesis reactions.

Olefin metathesis is a powerful catalytic reaction that allows for the redistribution of olefinic fragments. uib.no In the context of this compound, this reaction has been used for both homocoupling and polymerization. For example, the homo-coupling of this compound using Grubbs' second-generation catalyst results in the formation of (E)-1,2-bis(5-bromothiophen-2-yl)ethene. rsc.org

Furthermore, acyclic diene metathesis (ADMET) polymerization of divinyl-terminated thiophene-based monomers is a key strategy for synthesizing conjugated polymers. rsc.org This method allows for the creation of polymers with alternating aromatic segments, such as thiophene and substituted phenylene, which exhibit interesting electro-optical properties. rsc.org The choice of catalyst, such as Grubbs' or Hoveyda-Grubbs' second-generation catalysts, is crucial for the success of these reactions. rsc.org

Table 3: Olefin Metathesis Reactions Involving this compound

| Reactant | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| This compound | Grubbs' second generation catalyst | Homo-coupling | (E)-1,2-bis(5-bromothiophen-2-yl)ethene | rsc.org |

| Divinyl-terminated thiophene and phenylene monomers | Not specified | Acyclic Diene Metathesis (ADMET) | Luminescent conjugated polymers | rsc.org |

Thiophene Ring Functionalization and Derivatization

The thiophene ring in this compound is amenable to various functionalization strategies, primarily exploiting the reactivity of the C-H and C-Br bonds. These methods are crucial for building more complex molecular architectures and for synthesizing conjugated polymers and small molecules for materials science applications.

Lithiation, a process involving the replacement of a hydrogen or halogen atom with a lithium atom, is a powerful tool for functionalizing thiophenes. This is often followed by quenching with an electrophile to introduce a new substituent. In the case of thiophene derivatives, lithiation can be directed to specific positions on the ring. mdpi.com For instance, 2-propylthiophene (B74554) can be prepared by the lithiation of thiophene followed by reaction with n-propyl bromide. mdpi.com

This strategy is widely used for preparing precursors for cross-coupling reactions. jcu.edu.au For example, lithiation of a thiophene followed by treatment with trimethylborate and then pinacol (B44631) can introduce a boronic ester group, a key component in Suzuki cross-coupling reactions. jcu.edu.au A similar approach can be used to prepare 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide through three successive direct lithiation reactions and a bromination on the thiophene ring. mdpi.com The process generally involves cooling the substrate in a solvent like THF and adding an organolithium reagent such as n-butyllithium (n-BuLi). uni-koeln.deuni-muenchen.de After a period of stirring, an electrophile is added to introduce the desired functionality. uni-koeln.de

Table 1: Examples of Lithiation and Electrophilic Quenching on Thiophene Derivatives

| Starting Material | Reagents | Electrophile | Product | Yield (%) | Reference |

| Thiophene | 1. n-BuLi, THF, -78°C | n-Propyl bromide | 2-Propylthiophene | 85 | mdpi.com |

| 3-Bromothiophene | 1. n-BuLi | Dibenzyl disulfide | 3-Benzylthiothiophene | 78 | acs.org |

| 2-Bromo-3-n-hexylthiophene | 1. LDA | Trimethylborate, then pinacol | 2-(3-n-Hexyl-5-bromo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - | jcu.edu.au |

Direct C-H activation has emerged as a more atom-economical and efficient method for functionalizing thiophenes, avoiding the need for pre-functionalization steps like lithiation. mdpi.com This approach often utilizes transition metal catalysts, such as palladium, to directly couple aryl or vinyl groups to the thiophene ring.

Palladium-catalyzed direct arylation is a powerful technique for synthesizing π-conjugated materials. mdpi.com For instance, the coupling of 2-bromothiophenes with electron-acceptor intermediates can be achieved through C-H activation. mdpi.com To prevent unwanted side reactions like over-arylation, silyl-protected thiophenes, such as 2-bromo-5-(trimethylsilyl)thiophene, can be employed. mdpi.com

Similarly, direct vinylation of thiophenes can be accomplished. Palladium-catalyzed oxidative coupling of thiophenes with alkenes, in the presence of copper and lithium salts, yields vinylated heteroarenes. researchgate.net This method has been used to produce 2-aryl-5-vinylthiophenes. researchgate.net More challenging is the vinylation at the β-position (C3) of the thiophene ring. Recent research has shown that using a bromo substituent as a traceless directing group can facilitate this transformation through a palladium-catalyzed 1,4-migration Heck reaction. researchgate.net

Table 2: Examples of Direct C-H Activation on Thiophene Derivatives

| Thiophene Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

| Thiophenes/Furans | Alkenes | Pd(OAc)(_2), Cu and Li salts | Vinylated heteroarenes | researchgate.net |

| 2-(2-Bromoaryl)thiophenes | Alkenes | Pd-catalyst | β-Vinylated 2-arylthiophenes | researchgate.net |

| 2,1,3-Benzothiadiazole (BT) | 2-Bromothiophenes | Pd catalyst | Arylated BT derivatives | mdpi.com |

Polymerization Science and Macromolecular Architectures

Homopolymerization Studies of 2-Bromo-5-vinylthiophene

The synthesis of homopolymers from this compound can be approached through several controlled polymerization methods, each offering distinct advantages in terms of molecular weight control, polydispersity, and architectural possibilities.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing well-defined polymers. While direct studies on the RAFT or ATRP of this compound are not extensively detailed in the literature, research on structurally similar monomers provides valuable insights.

For instance, the RAFT polymerization of a related monomer, 2,5-dibromo-3-vinylthiophene (DB3VT), has been successfully demonstrated. This process utilized dithiobenzoate-type RAFT agents to yield poly(DB3VT) with controlled molecular weights and low polydispersities (Mw/Mn = 1.05–1.15). The polymerization exhibited a linear increase in molecular weight with conversion, and chain extension was possible with a second monomer addition, confirming the living nature of the polymerization. Given these findings, it is plausible that this compound could also be polymerized via RAFT, likely requiring optimization of the RAFT agent, initiator, and reaction conditions to achieve good control.

ATRP is another versatile CRP technique that could potentially be applied to this compound. The success of ATRP would depend on the careful selection of a catalyst system (typically a copper complex with a nitrogen-based ligand) that is compatible with the thiophene (B33073) ring and the bromo-substituent. The bromine atom on the thiophene ring might participate in side reactions, necessitating a thorough investigation to establish a controlled polymerization process.

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined structures, particularly for monomers with electron-withdrawing groups. The anionic polymerizability of 5-substituted 2-vinylthiophenes has been investigated, providing a framework for understanding the behavior of this compound.

The reactivity of 2-vinylthiophene (B167685) derivatives in anionic polymerization is significantly influenced by the substituent at the 5-position. The anionic polymerizability of para-substituted styrenes can often be predicted by the Hammett substituent parameter (σp) and the β-carbon chemical shift value (Cβ) in 13C NMR spectroscopy. A study of various 5-substituted 2-vinylthiophenes plotted the β-carbon chemical shifts against their Hammett parameters, which showed a linear relationship, similar to that observed for para-substituted styrenes. acs.org The Cβ value for this compound was included in this analysis, suggesting its potential for anionic polymerization. acs.org

For a successful living anionic polymerization of this compound, several factors must be considered. The choice of initiator is crucial; while strong bases like n-butyllithium can deprotonate the thiophene ring, other initiators might be more suitable. acs.org Furthermore, the stability of the propagating carbanion is paramount for achieving a controlled process with a narrow molecular weight distribution. In the case of other 5-substituted 2-vinylthiophenes, polymers with well-defined structures and narrow molecular weight distributions (Mw/Mn < 1.2) have been achieved. acs.org However, the carbon-bromine bond in this compound could be susceptible to side reactions with the anionic propagating species, potentially leading to a loss of control. Research on the anionic polymerization of 4-bromostyrene has shown that the reactive carbon-halogen bond can be a challenge, though under certain conditions, living polymerization is possible.

| Monomer | Substituent at 5-position | Hammett Parameter (σp) | β-Carbon Chemical Shift (Cβ) (ppm) | Predicted Anionic Polymerizability |

|---|---|---|---|---|

| 2-Vinylthiophene | -H | 0.00 | 113.3 | Comparable to Styrene |

| 2-Methyl-5-vinylthiophene | -CH3 | -0.17 | 112.0 | Comparable to Styrene |

| This compound | -Br | 0.23 | - | Expected to be higher than Styrene |

| 2-Cyano-5-vinylthiophene | -CN | 0.66 | 117.9 | Significantly higher than Styrene |

Coordination polymerization, often employing Ziegler-Natta or metallocene catalysts, is a primary method for producing stereoregular polymers from α-olefins. These catalyst systems typically involve a transition metal compound (e.g., titanium, zirconium) and an organoaluminum co-catalyst.

There is currently a lack of specific research in the scientific literature on the coordination polymerization of this compound. The presence of the heteroaromatic thiophene ring and the polar carbon-bromine bond could potentially interfere with the coordination catalyst systems. The sulfur atom in the thiophene ring could act as a Lewis base and poison the catalyst, while the polar nature of the C-Br bond might also lead to undesirable side reactions. Therefore, the applicability of traditional Ziegler-Natta or metallocene catalysts for the controlled polymerization of this compound remains an open area for investigation.

Copolymerization Strategies and Sequence Control

Copolymerization of this compound with other monomers can lead to a wide array of materials with tailored properties. The resulting copolymer architecture—be it statistical, alternating, or block—depends on the chosen polymerization method and the relative reactivities of the comonomers.

Statistical copolymers are formed when two or more monomers are polymerized together, and the monomer units are incorporated into the polymer chain in a random or statistical fashion. The composition and sequence distribution in a statistical copolymer are determined by the reactivity ratios of the comonomers. There are no specific studies found in the literature detailing the statistical copolymerization of this compound with other vinyl monomers.

Alternating copolymers are a special class of copolymers where the monomer units are incorporated in a strictly alternating sequence along the polymer chain. This typically occurs when one monomer is electron-rich and the other is electron-poor, leading to the formation of a charge-transfer complex that polymerizes. Given the electronic nature of the vinylthiophene moiety, it is conceivable that this compound could undergo alternating copolymerization with suitable electron-deficient comonomers. However, specific examples of such copolymerizations are not reported in the available literature.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of well-defined block copolymers often relies on living polymerization techniques. A notable example that highlights the potential for creating block copolymers incorporating a bromo-vinylthiophene monomer is the synthesis of poly[poly(ethylene glycol) methyl ether methacrylate]-block-poly(2,5-dibromo-3-vinylthiophene) (poly(PEGMA)m-b-poly(DB3VT)n).

This block copolymer was successfully synthesized using RAFT polymerization. The synthesis involved first preparing a poly(PEGMA) macro-chain transfer agent (macro-CTA), which was then used to initiate the polymerization of 2,5-dibromo-3-vinylthiophene. This sequential monomer addition strategy, characteristic of living polymerizations, allowed for the formation of a well-defined block copolymer architecture. This research demonstrates the feasibility of using RAFT to incorporate brominated vinylthiophene derivatives into complex macromolecular structures. This approach could likely be adapted for the synthesis of block copolymers containing this compound, opening avenues for new materials with combined properties from each block segment.

| Block Copolymer | Monomer 1 | Monomer 2 | Polymerization Technique | Key Features |

|---|---|---|---|---|

| poly(PEGMA)m-b-poly(DB3VT)n | Poly(ethylene glycol) methyl ether methacrylate (PEGMA) | 2,5-dibromo-3-vinylthiophene (DB3VT) | RAFT Polymerization | Well-defined block structure; combines hydrophilic and functionalized thiophene segments. |

Graft Copolymer Architectures

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. The synthesis of such architectures can be achieved through three primary methods: "grafting-from," "grafting-onto," and "grafting-through" mdpi.com. The unique structure of this compound makes it amenable to these strategies for creating well-defined graft copolymers with polythiophene or related backbones.

In a "grafting-from" approach, a polythiophene backbone can be synthesized first, incorporating monomers with initiator sites. For instance, a polythiophene derivative could be prepared with bromoester groups, which then act as macroinitiators for Atom Transfer Radical Polymerization (ATRP) to grow side chains like polystyrene or poly(acrylic acid) researchgate.net. While not directly using this compound, this demonstrates a common strategy. Alternatively, the vinyl group of this compound could be polymerized first, leaving the bromo group along the resulting polyvinylthiophene backbone available for subsequent "grafting-onto" reactions or post-polymerization modification.

The "grafting-onto" method involves attaching pre-synthesized polymer chains to a backbone mdpi.com. A polythiophene backbone could be functionalized with reactive sites that can then couple with end-functionalized polymer grafts. The "grafting-through" technique involves the polymerization of macromonomers, which are polymer chains with a polymerizable group at one end mdpi.com.

These methods allow for the creation of complex and functional graft copolymers where the properties of the backbone and the grafts can be independently tuned for applications in electronics, sensors, and biomedical devices mdpi.comresearchgate.net.

Regioselectivity and Stereoselectivity in Thienylene-Vinylene Polymerization

The precise control over the arrangement of monomer units within a polymer chain, known as regioselectivity, is crucial in the synthesis of conjugated polymers. It profoundly influences the material's final electronic and optical properties.

Impact on Polymer Microstructure (Head-to-Tail, Head-to-Head, Tail-to-Tail Coupling)

In the polymerization of substituted thiophenes, different coupling patterns can arise. For an asymmetric monomer, three types of linkages are possible: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT).

Head-to-Tail (HT) Coupling: This arrangement leads to a highly regioregular polymer structure. This regularity promotes a planar backbone conformation and facilitates close packing of polymer chains in the solid state. The result is increased crystallinity, which enhances charge carrier mobility and leads to improved electronic and photonic properties nih.gov.

Head-to-Head (HH) and Tail-to-Tail (TT) Couplings: These linkages introduce defects or "kinks" in the polymer backbone. The steric repulsion between adjacent side chains in an HH configuration forces the thiophene rings to twist out of planarity nih.gov. This disruption of π-conjugation hinders the close packing of polymer chains, reduces crystallinity, and ultimately diminishes electrical conductivity and other desirable optoelectronic properties nih.govnih.gov.

Polymers with a high degree of HT coupling are referred to as "regioregular," while those with a random mix of couplings are "regiorandom." Regioregular poly(3-alkylthiophenes), for example, exhibit significantly higher charge carrier mobilities than their regioirregular counterparts nih.gov. This structural control is paramount for creating high-performance materials for electronic devices.

| Coupling Type | Polymer Microstructure | Impact on Properties |

| Head-to-Tail (HT) | Ordered, planar backbone | Increased crystallinity, enhanced conductivity, improved charge mobility nih.gov |

| Head-to-Head (HH) | Steric hindrance, twisted backbone | Reduced π-conjugation, lower conductivity, decreased crystallinity nih.gov |

| Tail-to-Tail (TT) | Structural defects | Disrupts chain packing, hinders charge transport nih.gov |

Catalytic Systems for Regiocontrol

Achieving high regioregularity in polythiophene and poly(thienylenevinylene) synthesis is dependent on the chosen polymerization method and catalytic system. Organometallic polycondensation strategies, particularly those using nickel and palladium catalysts, are widely employed for this purpose nih.govrsc.org.

Several key methods have been developed to synthesize regioregular polythiophenes:

McCullough Method: This was one of the first methods to produce poly(3-alkylthiophenes) with nearly 100% HT couplings. It involves the regiospecific formation of a 2-bromo-5-(bromomagnesio)-3-alkylthiophene intermediate, which is then polymerized using a nickel catalyst like Ni(dppp)Cl₂ cmu.edu.

Rieke Zinc Method: This method uses highly reactive Rieke zinc to form organozinc intermediates from 2,5-dibromo-3-alkylthiophene. The subsequent polymerization is highly sensitive to the catalyst used; for example, Ni(dppe)Cl₂ can yield up to 99% HT couplings nih.gov.

Kumada Catalyst-Transfer Polycondensation (KCTP): This is a chain-growth polymerization mechanism that allows for the synthesis of well-defined, regioregular polythiophenes with controlled molecular weights and low polydispersity. Nickel complexes, such as [CpNiCl(SIPr)], are effective catalysts for this process nih.gov.

Direct Arylation Polymerization (DArP): A more recent and sustainable approach, DArP avoids the need to pre-synthesize organometallic monomers. It creates C-C bonds by coupling C-H bonds with C-Halogen bonds, typically using a palladium-based catalyst. This method is cost-effective and allows for the synthesis of polymers with high regioregularity and tunable properties nih.govrsc.org.

The choice of catalyst and ligands is critical for controlling the polymerization and achieving the desired microstructure.

| Catalyst System | Polymerization Method | Key Features |

| Ni(dppp)Cl₂ | McCullough Method, Grignard Metathesis (GRIM) | Enables high HT regioregularity (>98%) cmu.edu |

| Ni(dppe)Cl₂ | Rieke Zinc Method | Produces highly regioregular polymers from organozinc intermediates nih.gov |

| Pd-based catalysts | Suzuki, Stille, and Direct Arylation Polymerizations | Versatile for various cross-coupling reactions, allows for green synthesis routes (DArP) nih.govrsc.org |

| [CpNiCl(SIPr)] | Kumada Catalyst-Transfer Polycondensation (KCTP) | Provides living polymerization characteristics, controlling molecular weight and polydispersity nih.gov |

Conjugated Polymer Synthesis (Polythienylenevinylenes and Polythiophenes)

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their exceptional optical and conductive properties nih.govrsc.org. This compound is a precursor for both polythiophenes (through polymerization involving the thiophene ring) and poly(thienylenevinylene)s (PTVs), where both the thiophene ring and the vinyl group form the conjugated backbone.

Precursor Role in π-Conjugated System Formation

The formation of a π-conjugated system relies on a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This delocalization is the origin of the unique electronic properties of these materials mdpi.com.

This compound can participate in polymerization in several ways to form such systems:

Polythiophene Synthesis: The bromo- functionality allows the monomer to be incorporated into polythiophene chains via cross-coupling reactions like Suzuki, Stille, or Kumada polymerizations nih.govrsc.org. In this case, the vinyl group would remain as a pendant side group on the polythiophene backbone. This pendant vinyl group is available for post-polymerization modifications, such as grafting or cross-linking, to further tune the material's properties.

Poly(thienylenevinylene) Synthesis: PTVs can be synthesized through methods that incorporate the vinyl group into the main chain. Acyclic Diene Metathesis (ADMET) polymerization, using ruthenium-based catalysts like the Grubbs catalyst, is an effective method for producing defect-free, high molecular weight PTVs with all-trans olefinic bonds researchgate.netresearchgate.net. Another route is through Heck or Wittig-type coupling reactions. The resulting PTVs have a conjugated backbone composed of alternating thiophene and vinylene units.

Design Principles for Optoelectronic Polymers

The design of conjugated polymers for specific optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), involves the careful tuning of their chemical structure to control their electronic properties.

Key design principles include:

Band Gap Engineering: The optical band gap, which determines the polymer's absorption and emission wavelengths, can be tuned by modifying the monomer structure. Introducing electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) nih.gov. For example, incorporating an electron-withdrawing ester group can lead to a wider band gap and a blue shift in absorption nih.gov.

Enhancing Solubility and Processability: Attaching flexible alkyl side chains to the polymer backbone is a common strategy to improve solubility in organic solvents, which is essential for solution-based processing of thin films ossila.com. The vinyl group in this compound can be used to attach various side chains to control solubility and morphology.

Controlling Morphology and Microstructure: As discussed, achieving a high degree of regioregularity is critical for ensuring good solid-state packing and efficient charge transport nih.govnih.gov. The choice of synthetic method and catalyst directly impacts the final device performance.

Donor-Acceptor (D-A) Copolymers: A powerful design strategy involves creating copolymers with alternating electron-rich (donor) and electron-deficient (acceptor) units along the backbone. This approach can effectively lower the band gap, leading to materials that absorb light at longer wavelengths, which is particularly beneficial for solar cell applications.

By applying these principles, researchers can rationally design and synthesize novel thiophene-based polymers with properties tailored for high-performance optoelectronic devices mdpi.comresearchgate.net.

Applications in Advanced Functional Materials and Devices

Organic Electronics and Optoelectronics

The utility of 2-Bromo-5-vinylthiophene in organic electronics stems from its ability to be polymerized into materials that can transport charge carriers (electrons and holes) and interact with light. The thiophene (B33073) unit itself is electron-rich and contributes to the conductivity of the resulting polymer, while the vinyl group provides a straightforward route for polymerization. The bromine atom offers a site for further chemical modification, such as cross-coupling reactions, enabling the creation of complex polymer architectures like donor-acceptor copolymers.

In the realm of Organic Field-Effect Transistors (OFETs), polymers derived from this compound can function as the active semiconductor layer. The performance of these OFETs is highly dependent on the structure and morphology of the polymer film. For instance, the regioregularity of the polymer chain, which can be controlled during synthesis, plays a crucial role in how the polymer chains pack in the solid state. A well-ordered, crystalline structure generally leads to higher charge carrier mobility, a key performance metric for OFETs. While specific performance data for polymers solely derived from this compound is not extensively documented, the broader class of polythiophene-based materials has demonstrated significant potential. For example, derivatives like poly(3-hexylthiophene) (P3HT) are widely studied and have achieved hole mobilities suitable for various electronic applications. The introduction of a vinyl linkage into the polymer backbone can influence the planarity and electronic coupling between monomer units, which in turn affects the charge transport properties.

| Device Parameter | Typical Range for Polythiophene-based OFETs |

| Hole Mobility (μh) | 10⁻⁵ to 10⁻¹ cm²/Vs |

| On/Off Ratio | > 10⁴ |

| Threshold Voltage (Vth) | -10 to -30 V |

In the field of Organic Photovoltaics (OPVs), polymers synthesized from this compound can act as the electron donor material in the active layer of a solar cell. These polymers are typically blended with an electron acceptor material to form a bulk heterojunction structure. The efficiency of an OPV device is determined by several factors, including the light absorption characteristics of the polymer, the energy level alignment between the donor and acceptor materials, and the charge transport properties of the blend.

The incorporation of thiophene and vinyl units into the polymer backbone helps to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for achieving a high open-circuit voltage (Voc). Furthermore, the absorption spectrum of the polymer can be engineered to match the solar spectrum more effectively. Research into various poly(phenylene ethynylene)‐alt‐poly(phenylene vinylene)s containing different thiophene units has shown that structural alterations significantly impact photophysical properties and photovoltaic performance. nih.gov For instance, a polymer with a single thiophene unit has been reported to achieve a high open-circuit voltage of 930 mV. nih.gov

| OPV Performance Metric | Influencing Factor from Polymer Structure |

| Power Conversion Efficiency (PCE) | Overall combination of Voc, Jsc, and FF |

| Open-Circuit Voltage (Voc) | HOMO/LUMO energy levels of the polymer |

| Short-Circuit Current (Jsc) | Light absorption range and charge mobility |

| Fill Factor (FF) | Morphology of the donor-acceptor blend |

This table outlines the relationship between OPV performance metrics and the structural properties of the donor polymer.

Polymers derived from this compound can also be utilized as the emissive layer in Organic Light-Emitting Diodes (OLEDs). In an OLED, charge carriers (electrons and holes) are injected from the electrodes and recombine in the emissive layer to produce light. The color and efficiency of the light emission are determined by the electronic structure of the polymer.

The development of stable blue-emitting materials is a significant area of research for full-color displays, and polymers containing π-conjugated segments are promising candidates. nih.govmdpi.com The wide bandgap required for blue emission can present challenges for achieving balanced charge injection. nih.govmdpi.com Polymeric materials for OLEDs can be processed from solution, which offers the potential for low-cost, large-area fabrication. mdpi.com The family of polymer light-emitting diodes (PLEDs) involves an electroluminescent conductive polymer that emits light upon application of an external voltage. mdpi.com

The charge transport characteristics of polymers derived from this compound are fundamental to their performance in electronic devices. Hole and electron mobilities are critical parameters that dictate how efficiently charges move through the material. In many polythiophene derivatives, hole transport is more efficient than electron transport.

The morphology of the polymer film, including its crystallinity and the interconnection between polymer chains, greatly influences charge transport. researchgate.net A more ordered and aligned structure generally facilitates more efficient charge transport, leading to higher conductivity. The presence of benzenethiol groups, for example, can cause a deviation from the planarity of the polythiophene backbone, which can affect charge transport properties. researchgate.net Theoretical calculations, such as those using density functional theory (DFT), can provide insights into the electronic band structure and help predict the charge transport capabilities of these materials. researchgate.net

Energy Harvesting and Conversion Technologies

Beyond optoelectronics, materials derived from this compound have potential applications in technologies focused on energy harvesting and conversion.

In photoelectric systems, materials are required to efficiently convert light into electrical signals. Conjugated polymers derived from this compound can be designed to have strong light absorption in the visible or near-infrared regions of the electromagnetic spectrum. When these materials absorb photons, they generate excitons (bound electron-hole pairs), which can then be dissociated to produce a photocurrent. This property is the basis for their use in photodetectors and other light-sensing applications. The efficiency of this process depends on the exciton (B1674681) diffusion length and the efficiency of charge separation, both of which are influenced by the polymer's chemical structure and solid-state morphology.

Materials for Thermoelectric Devices

Conducting polymers are actively investigated for thermoelectric applications, which involve the direct conversion of heat into electrical energy. The performance of a thermoelectric material is evaluated by its power factor (PF = S²σ), where 'S' is the Seebeck coefficient and 'σ' is the electrical conductivity. For polymers, achieving a high power factor is a key challenge, as enhancements in electrical conductivity through doping often lead to a decrease in the Seebeck coefficient.

Polymers derived from this compound are potential candidates for thermoelectric materials. The conjugated thiophene side chains would form the pathways for charge transport. Doping, a critical step to increase the charge carrier concentration and thus electrical conductivity, could be applied to these polymers. Strategies such as using strong acids or vapor doping with agents like F4TCNQ have proven effective for other polythiophene systems. dtu.dk Furthermore, the bromine atom on the thiophene ring offers a site for functionalization to introduce groups that can enhance doping efficiency or influence the polymer's morphology to improve charge mobility. mdpi.com

While specific thermoelectric data for poly(this compound) is not yet widely reported, the performance of other functionalized polythiophenes in composite materials provides a benchmark for its potential. Side-chain engineering, for instance, has been shown to significantly enhance the power factor of polythiophene/carbon nanotube composites. mdpi.com

Table 1: Thermoelectric Properties of Representative p-Type Polythiophene-Based Materials

| Polymer System | Dopant/Composite Material | Electrical Conductivity (σ) [S/cm] | Seebeck Coefficient (S) [μV/K] | Power Factor (PF) [μW/mK²] |

| Poly(3-hexylthiophene) (P3HT) | F4TCNQ | ~1 - 10 | ~60 - 140 | ~3.7 - 8.5 |

| P3HT, tensile drawn | Mo(tfd-COCF₃)₃ | ~12.7 | ~112 | 16 |

| Polythiophene derivative (P3MBTEMT) | SWCNTs | Not specified | Not specified | 446.98 |

| Poly(3,4-ethylenedioxythiophene) (PEDOT):Tos | In-situ polymerization | ~1000 | ~20 | 78.5 |

Note: This table presents data for various well-studied polythiophene systems to illustrate the range of thermoelectric performance achievable and serves as a reference for the potential of new thiophene-based polymers like poly(this compound).

Smart Materials and Responsive Systems

Smart materials are designed to change their properties in response to external stimuli, such as chemical analytes, pH, temperature, or an electric field. Polymers derived from this compound possess inherent characteristics that make them suitable for creating such responsive systems.

Polythiophenes are excellent materials for chemical and biosensors due to their high sensitivity and the ease with which their electrical and optical properties can be modulated. nih.gov The general principle involves the interaction of an analyte with the polymer film, which induces changes in the polymer's conjugation, doping level, or morphology, leading to a detectable signal (e.g., a change in resistance or color).

A polymer synthesized from this compound could function as the active layer in such sensors. The thiophene rings provide the necessary electronic conductivity and can interact with various volatile organic compounds (VOCs). For biosensing applications, such as DNA detection, the bromine atom is a key feature. nih.govresearchgate.netnih.gov It serves as a handle for post-polymerization functionalization, allowing for the covalent attachment of specific biorecognition elements like probe DNA strands or antibodies. This functionalization is crucial for achieving the high selectivity required to detect specific biological targets. nih.govresearchgate.net Upon hybridization of the target DNA with the immobilized probe, the change in the local environment of the polymer backbone alters its electrochemical signal, allowing for sensitive detection. researchgate.net

Table 2: Performance Characteristics of Polythiophene-Based Biosensors

| Sensor Type | Target Analyte | Detection Principle | Limit of Detection (LOD) |

| Electrochemical DNA Sensor | ss-DNA | Hybridization-induced CV change | 3.9 x 10⁻²¹ mol/L |

| Geno Sensor | ODN | Physisorption on PHPT film | 1.49 - 7.45 nmol |

| Amperometric Glucose Biosensor | Glucose | Enzymatic reaction | 0.036 mM |

Note: This table shows examples of biosensors using different functionalized polythiophenes, illustrating the potential applicability for a similarly functionalized poly(this compound).

Electroactive polymers (EAPs), including conducting polymers like polythiophenes, can function as actuators, converting electrical energy into mechanical motion. uow.edu.au This actuation is typically driven by the reversible diffusion of ions into and out of the polymer film during electrochemical oxidation and reduction. This process causes the polymer to swell and shrink, resulting in a change in volume and generating mechanical stress and strain. uow.edu.au

Poly(this compound) is a candidate for developing such actuators. The polymer's backbone, formed via vinyl polymerization, would provide mechanical robustness, while the pendant thiophene units would confer the necessary electroactivity. The performance of conducting polymer actuators, measured by parameters like actuation strain and stress, can be significant. For instance, poly(3-methylthiophene) has demonstrated increased strain and work output under higher operating stresses, a desirable characteristic for practical devices. uow.edu.au

Furthermore, the bromine site on the polymer could be functionalized to create multi-stimuli-responsive systems. For example, by introducing pH-sensitive or thermo-responsive groups, one could develop materials that respond to changes in their chemical environment or temperature, in addition to electrical stimuli. mdpi.combohrium.com

Table 3: Comparative Performance of Various Polymer Actuator Types

| Actuator Type | Material Example | Typical Actuation Strain (%) | Typical Actuation Stress (MPa) |

| Conducting Polymer (CP) | Poly(3-methylthiophene) | 1 - 10 | 1 - 100 |

| Dielectric Elastomer (DE) | Acrylate-based | >100 | 0.1 - 10 |

| Ionic Polymer-Metal Composite | Nafion-based | <5 | <1 |

| Shape Memory Polymer (SMP) | Polyurethane-based | >100 | 1 - 3 |

Note: This table provides a comparison of different actuator technologies. Conducting polymers derived from monomers like this compound fall into the CP category, offering a balance of strain and high stress output. uow.edu.auresearchgate.netmit.edu

Supramolecular Assemblies and Nanostructures

The ability of molecules to spontaneously organize into well-defined, functional structures is the foundation of supramolecular chemistry. Thiophene-based systems are particularly adept at forming such assemblies due to their rigid, planar structure and propensity for non-covalent interactions.

The self-assembly of thiophene-containing polymers is primarily driven by π-π stacking interactions between the aromatic thiophene rings. cmu.edu This interaction causes the polymer chains to arrange in an ordered fashion, often forming lamellar or fibrillar nanostructures. The distance between stacked rings, typically in the range of 3.8 to 4.0 Å, is critical for efficient charge transport, making self-assembly a key factor in the performance of electronic devices. cmu.edu

In the case of poly(this compound), the thiophene rings are pendant groups attached to a flexible aliphatic backbone. This architecture would lead to a different self-assembly motif compared to traditional poly(3-alkylthiophene)s, where the conjugated rings form the backbone. The self-assembly would likely involve the organization of the pendant thiophene units into π-stacked domains, with the polymer backbone looping to accommodate this arrangement. The morphology of these assemblies can be controlled by factors such as solvent choice, temperature, and chemical modification of the side chains. acs.org For example, conjugating oligothiophenes with self-assembling peptides has been shown to produce well-ordered fibrillar "nanowires".

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. This principle can be used to construct complex functional architectures. Thiophene-based molecules have been employed as components in host-guest systems, for example, as guests that can be encapsulated within macrocyclic hosts like pillar mdpi.comarenes to create materials with novel photophysical properties, such as white-light emission.

While specific host-guest systems based on this compound have not been extensively detailed, its structure is amenable to such applications. Oligomers or polymers derived from this monomer could be designed to act as guests. The thiophene unit provides the necessary aromatic character to interact with the hydrophobic cavity of a host molecule. Furthermore, the bromine atom could be replaced with other functional groups designed to enhance binding affinity or introduce additional functionalities, enabling the creation of complex supramolecular systems for applications in sensing or molecular recognition.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of monomers and polymers. nih.gov These calculations provide fundamental information about molecular orbitals, which in turn dictates the optical and electronic properties of the resulting materials.

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for organic electronic materials. The HOMO level is related to the ionization potential and influences the material's ability to donate electrons, while the LUMO level is related to the electron affinity and affects its ability to accept electrons. The difference between these levels, the HOMO-LUMO gap, determines the polymer's optical and electronic properties, such as its color and conductivity. mdpi.com

For polymers derived from thiophene-based monomers, computational methods like DFT and Time-Dependent DFT (TD-DFT) are used to predict these energy levels. mdpi.com For instance, in donor-acceptor type copolymers, the HOMO level is largely determined by the donor unit, while the LUMO level is controlled by the acceptor unit. arxiv.org Theoretical calculations have shown that for various polythiophene derivatives, the HOMO and LUMO energy levels can be fine-tuned by modifying the chemical structure. researchgate.net For example, calculations on poly(3-octyl-thiophene-2, 5-diyl) (P3OT), a polymer with a structure related to what could be derived from 2-bromo-5-vinylthiophene, show a HOMO level of 5.59 eV and a LUMO level of 3.76 eV, resulting in an energy gap of 1.83 eV. core.ac.uk The introduction of different substituent groups can significantly alter these values, thereby modifying the material's properties. researchgate.net

Below is a table summarizing representative calculated HOMO, LUMO, and energy gap values for various thiophene-based polymers, illustrating the range of electronic properties achievable.

| Polymer/Material | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (eV) |

| Poly(3-octyl-thiophene-2, 5-diyl) (P3OT) core.ac.uk | 5.59 | 3.76 | 1.83 |

| pku.edu.cnpku.edu.cn-phenyl C61-butyric acid 3-ethylthiophene (B160659) ester (PCBE) core.ac.uk | 5.87 | 3.91 | 1.96 |

| Thiophene-Triazole Co-oligomer (α-connected bithienyl derivative) researchgate.net | - | - | 3.11 |

| Thiophene-Triazole Co-oligomer (β-connected 3-thienyl derivative) researchgate.net | - | - | 4.04 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Computational chemistry is a valuable tool for predicting the reactivity of monomers like this compound in polymerization reactions. By modeling the reaction pathways and calculating the energies of reactants, transition states, and products, researchers can gain insight into the kinetics and thermodynamics of polymerization.

Transition state analysis, using methods like Hartree-Fock (HF) and Density Functional Theory (DFT), can elucidate the mechanism of reactions such as the E2 elimination of similar bromo-alkanes or the vinyl polymerization of thiophene (B33073) derivatives. researchgate.netbeilstein-journals.org For instance, in the anionic polymerization of 5-substituted 2-vinylthiophenes, the reactivity is significantly affected by the nature of the substituent at the 5-position. acs.org Theoretical models can calculate the activation energies and analyze the electronic structure changes throughout the reaction, providing a deeper understanding of the factors that control polymer chain growth and structure. researchgate.net These computational insights can help in optimizing reaction conditions and designing catalysts for synthesizing polymers with desired molecular weights and architectures. chemrxiv.org

Molecular Dynamics and Polymer Conformation Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and materials. rsc.org For polymers derived from this compound, MD simulations can provide detailed information about the polymer's morphology, chain dynamics, and intermolecular interactions, which are crucial for understanding and predicting its bulk properties. bohrium.comtue.nl

The performance of polymer-based electronic devices is highly dependent on the solid-state morphology, which is governed by intermolecular interactions and molecular packing. MD simulations can model the aggregation of polymer chains to predict how they pack in the solid state. rsc.org For thiophene-based polymers like Poly(3-hexylthiophene) (P3HT), simulations have been used to assess how different force fields impact the resulting structure. rsc.org These simulations reveal that factors such as atomic partial charges and torsional potentials along the polymer backbone significantly influence the packing arrangements. rsc.org Understanding these interactions is key to controlling the formation of ordered crystalline domains versus amorphous regions, which in turn affects charge transport properties. nih.gov

MD simulations allow researchers to observe the dynamic behavior of polymer chains, including their conformational changes and movement over time. tue.nl This is particularly important for understanding how processing conditions might influence the final morphology of the material. mdpi.com For example, simulations can show how a polymer chain, such as P3HT, maintains or loses a specific conformation (e.g., a helical structure) at different temperatures, both in a vacuum and within an amorphous polymer matrix. bohrium.comtue.nl These dynamic studies provide insights into the material's thermal stability and its tendency to form specific microstructures, which are directly linked to its mechanical and electronic properties. bohrium.comtue.nl

Elucidation of Structure-Property Relationships in Derived Materials

A primary goal of computational chemistry in materials science is to establish clear relationships between the molecular structure of a material and its macroscopic properties. slideshare.netuomustansiriyah.edu.iq By systematically modifying the chemical structure of this compound-derived polymers in silico and calculating the resulting properties, researchers can develop design principles for new materials.

For conjugated polymers, computational studies have shown that properties like the electronic band gap, charge carrier mobility, and optical absorption are highly sensitive to the molecular structure. mdpi.comnih.gov For example, the planarity of the polymer backbone, the nature of substituent side chains, and the arrangement of donor and acceptor units all have a profound impact on the electronic properties. nih.govumich.edu DFT calculations can quantify how these structural modifications alter the HOMO and LUMO energy levels, and thus the band gap. mdpi.com Molecular dynamics simulations can then connect these molecular-level properties to bulk characteristics like crystallinity and morphology, providing a comprehensive understanding of how to tailor the chemical structure to achieve desired performance in applications such as organic photovoltaics and flexible electronics. nih.govmdpi.com

Correlation with Optoelectronic Performance

In broader studies of bromo-substituted thiophenes, the bromine atom is generally considered a weak electron-withdrawing group. This substitution can influence the HOMO and LUMO energy levels of the thiophene ring, which in turn affects the band gap of polymers incorporating this unit. The vinyl group, being a conjugated substituent, is expected to participate in and extend the π-conjugation of the resulting polymer backbone, which is a critical factor for charge transport and optical properties in optoelectronic applications. However, a quantitative, computationally-derived correlation for this compound is not specifically reported.

Influence of Molecular Architecture on Device Efficiency

Similarly, comprehensive theoretical investigations into how the specific molecular architecture of this compound influences the efficiency of optoelectronic devices are not extensively detailed in the current body of scientific literature. The arrangement of the bromo and vinyl substituents on the thiophene ring at the 2 and 5 positions, respectively, dictates the regiochemistry of polymerization. This, in turn, has a profound impact on the planarity, morphology, and π-stacking of the polymer chains, all of which are crucial for efficient charge transport and, consequently, device efficiency.

While the principles of molecular engineering suggest that the steric and electronic nature of the bromo and vinyl groups will play a significant role in the solid-state packing and thin-film morphology of polymers derived from this monomer, specific computational models and simulations detailing these influences for this compound are not available. Such studies would be invaluable for predicting and optimizing the performance of organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) based on this monomer.

Advanced Characterization Methodologies for Derived Materials and Mechanistic Insights

Macromolecular Characterization

Understanding the molecular weight, molecular weight distribution, and the nature of polymer end-groups is fundamental to controlling the physical and electronic properties of materials derived from 2-Bromo-5-vinylthiophene.

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. mtoz-biolabs.comshimadzu.comslideshare.net The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution. mtoz-biolabs.comaimplas.net A dissolved polymer sample is passed through a column packed with porous gel beads. slideshare.net Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules penetrate the pores to varying extents and have longer retention times. mtoz-biolabs.comshimadzu.com

The elution time is then correlated to molecular weight by a calibration curve constructed from polymer standards of known molecular weights, such as polystyrene or pullulan polysaccharides. mtoz-biolabs.comlcms.cz Detectors, most commonly a differential refractive index (RI) detector, are used to measure the concentration of the polymer as it elutes from the column. slideshare.net For conjugated polymers that absorb in the UV-visible range, a UV-Vis detector can also be employed. mtoz-biolabs.com The resulting chromatogram provides a distribution of molecular weights within the sample, from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) can be calculated. slideshare.net

Interactive Table: Representative GPC Data for Thiophene-Based Polymers

| Polymer Sample | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) | Eluent |

|---|---|---|---|---|

| P3HT | 65 | - | - | Chlorobenzene |

| P3(2EH)ET | 31.0 | - | - | CDCl3 |

| P3(2EH)ES | 26.5 | - | - | CDCl3 |

Note: This table contains representative data for illustrative purposes.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS) is a soft ionization technique that has become invaluable for the detailed characterization of synthetic polymers, including those derived from this compound. sigmaaldrich.comtuwien.at It is particularly powerful for determining absolute molecular weights and elucidating the chemical nature of polymer end-groups. sigmaaldrich.comnist.govipfdd.de In a typical MALDI experiment, the polymer sample is co-crystallized with a large excess of a small organic molecule, known as the matrix, which strongly absorbs at the laser wavelength. tuwien.at

Upon irradiation with a pulsed laser, the matrix absorbs the energy and transfers it to the polymer molecules, leading to their desorption and ionization with minimal fragmentation. tuwien.atnih.gov The resulting ions, which are typically singly charged adducts with a cationizing agent (e.g., Ag+), are then accelerated into a time-of-flight (TOF) mass analyzer. nist.gov The mass-to-charge ratio (m/z) of each ion is determined by its flight time, allowing for the resolution of individual oligomeric species. nist.gov This high resolution enables the precise determination of the repeating unit mass and, crucially, the mass of the end-groups, confirming the success of polymerization and identifying any side reactions. sigmaaldrich.comcmu.edu However, it's important to note that the ionization efficiency can be dependent on the end-groups, which can affect the relative intensities of peaks in the mass spectrum. researchgate.net

Interactive Table: Expected Masses for MALDI MS of a Poly(this compound) Oligomer

| Number of Monomer Units (n) | Initiator Fragment (e.g., H) | End-Group (e.g., Br) | Calculated Mass (Da) |

|---|---|---|---|

| 3 | 1.008 | 79.904 | 622.8 |

| 4 | 1.008 | 79.904 | 826.7 |

| 5 | 1.008 | 79.904 | 1030.6 |

Note: Calculated Mass = (Mass of Monomer * n) + Mass of Initiator Fragment + Mass of End-Group. The mass of the this compound monomer is approximately 203.9 Da.

Spectroscopic Elucidation of Material Structure and Reaction Progress

Spectroscopic techniques are vital for probing the electronic structure, chemical composition, and solid-state arrangement of polymers derived from this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions in conjugated polymers. diva-portal.orggrafiati.com The absorption of UV or visible light by these materials promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net The wavelength of maximum absorption (λ_max) is directly related to the energy gap of the material and is sensitive to the conjugation length of the polymer backbone. grafiati.com

For polymers derived from this compound, UV-Vis spectroscopy can be used to monitor the progress of polymerization in real-time. researchgate.netresearchgate.net As the polymer chain grows, the conjugation length increases, leading to a red-shift (a shift to longer wavelengths) in the λ_max. researchgate.net This allows for the kinetic study of the polymerization reaction. researchgate.netresearchgate.net In the solid state, the formation of ordered aggregates or crystalline domains can lead to changes in the UV-Vis spectrum, such as the appearance of vibronic fine structure, providing insights into the intermolecular interactions and packing of the polymer chains. researchgate.net

Interactive Table: Typical UV-Vis Absorption Data for Thiophene-Based Polymers

| Polymer | Solvent/State | λ_max (nm) | Optical Band Gap (eV) |

|---|---|---|---|

| P1 | Film | - | 1.53 |

| P2 | Film | - | 1.84 |

| DPA-PA-1 | Chloroform | 440 | - |

| DPA-PA-2 | Chloroform | 433 | - |

Note: This table contains representative data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed microstructural analysis of polymers. core.ac.ukacs.org Both ¹H and ¹³C NMR provide information about the chemical environment of the nuclei, allowing for the confirmation of the polymer structure, the determination of regioregularity, and the identification of end-groups and defects. acs.orgrsc.org

In the ¹H NMR spectrum of a polymer derived from this compound, the chemical shifts of the protons on the thiophene (B33073) ring and the vinyl group will be indicative of their position in the polymer chain. researchgate.net The presence of broad signals in the aromatic region can be indicative of the formation of π-stacked aggregates in solution. core.ac.ukacs.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), can be used to assign complex spectra and elucidate the connectivity of atoms within the polymer chain. core.ac.ukacs.org

Interactive Table: Expected ¹H NMR Chemical Shifts for Poly(this compound)

| Proton Environment | Expected Chemical Shift Range (ppm) |

|---|---|

| Thiophene Ring Protons | 6.5 - 7.5 |

| Vinyl Group Protons | 5.0 - 6.5 |

Note: These are estimated ranges and can vary based on solvent, temperature, and polymer microstructure.

X-ray diffraction (XRD) and scattering techniques are essential for characterizing the solid-state structure and morphology of polymeric materials. dtic.mildtic.milacs.org When X-rays are directed at a semi-crystalline polymer film, they are diffracted by the ordered crystalline domains, producing a diffraction pattern that is characteristic of the crystal structure. dtic.mil The positions of the diffraction peaks provide information about the lattice parameters and the packing of the polymer chains, while the width of the peaks can be related to the size of the crystalline domains. nist.gov

For thiophene-based polymers, XRD is commonly used to study the lamellar stacking of the polymer backbones and the π-π stacking distance between adjacent chains. researchgate.netresearchgate.net A broad, amorphous halo is also typically observed, indicating the presence of disordered regions within the material. researchgate.net By analyzing the diffraction patterns, researchers can gain insights into the degree of crystallinity, the orientation of the crystalline domains relative to a substrate, and how processing conditions such as thermal annealing affect the solid-state structure. dtic.milresearchgate.netresearchgate.net

Interactive Table: Typical XRD Peak Positions for Polythiophene

| Peak Index | 2θ (degrees) | d-spacing (Å) |

|---|---|---|

| (100) | ~5-7 | ~12-18 |

| (200) | ~10-14 | ~6-9 |

Note: The exact peak positions can vary significantly depending on the side chains and processing conditions.

Electrochemical Characterization Techniques

Electrochemical methods are indispensable for probing the electronic characteristics of conjugated polymers derived from this compound. These techniques provide valuable information about the ease with which the material can be oxidized and reduced, which is fundamental to its application in electronic devices.

Cyclic Voltammetry (CV) for Redox Properties and Energy Levels

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox behavior of electroactive materials. researchgate.net In a typical CV experiment, the potential of a working electrode, coated with the polymer film, is swept linearly with time between two vertex potentials, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.

For polymers derived from this compound, CV provides critical information about their oxidation and reduction potentials. The onset of the oxidation peak in the anodic scan corresponds to the removal of electrons from the polymer's highest occupied molecular orbital (HOMO), while the onset of the reduction peak in the cathodic scan relates to the injection of electrons into the lowest unoccupied molecular orbital (LUMO).

From these onset potentials, the HOMO and LUMO energy levels can be estimated using empirical equations, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc⁺). These energy levels are paramount in determining the suitability of the material for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), as they dictate the efficiency of charge injection and transport.

Table 1: Representative Electrochemical Data for Thiophene-Based Copolymers

| Polymer/Copolymer | Oxidation Onset (V vs. Ag/Ag+) | Reduction Onset (V vs. Ag/Ag+) | Estimated HOMO (eV) | Estimated LUMO (eV) |

| P(EDOT-co-Pr) | 0.85 | -0.90 | -5.25 | -3.50 |

| --- | --- | --- | --- | --- |

Note: The data presented is illustrative and based on findings for related thiophene copolymers. The exact values for polymers derived from this compound may vary.

Thermal Analysis for Material Stability and Transitions

The thermal stability of a polymer is a critical parameter that determines its processing window and operational lifetime. Thermal analysis techniques provide quantitative information about the changes in a material's properties as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is particularly useful for identifying thermal transitions such as the glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c).